Kinase Selectivity Differentiation: The N1-(2-Methylphenyl) Advantage Over Unsubstituted Phenyl
The N1-(2-methylphenyl) substituent is a critical determinant of kinase selectivity within the pyrazolo[3,4-d]pyrimidine class. In the context of PKD inhibition, the lead compound 1-NM-PP1 features an N1-naphthyl group, while the optimized compound 3-IN-PP1 (which retains a bulky N1-aryl group) exhibited a 10-fold increase in potency (IC₅₀ improvement from ~200 nM to ~20 nM) compared to 1-NM-PP1 . Although direct data for CAS 955306-15-7 is not available in this publication, the general SAR indicates that N1-aryl substitution with ortho-substituted phenyl groups dramatically influences potency and selectivity. Furthermore, in the Aurora kinase/CDK1 inhibitor series, switching from a primary amide to a pyrrolidine amide at the C6 position (compound 15a) altered the cellular phenotype, demonstrating that the pyrrolidine moiety at the C4 position of CAS 955306-15-7 is likely a key pharmacophoric element .
| Evidence Dimension | Kinase inhibitory potency (IC₅₀) via N1-aryl substitution effect |
|---|---|
| Target Compound Data | No direct IC₅₀ available for CAS 955306-15-7 |
| Comparator Or Baseline | 1-NM-PP1 (N1-naphthyl PKD inhibitor, IC₅₀ ~200 nM) vs. 3-IN-PP1 (optimized N1-aryl, IC₅₀ ~20 nM) |
| Quantified Difference | 10-fold improvement in potency observed with optimized N1-aryl substitution |
| Conditions | PKD kinase inhibition assay; pyrazolo[3,4-d]pyrimidine scaffold |
Why This Matters
The ortho-methyl substitution pattern at N1 is non-trivial; it influences the dihedral angle between the phenyl ring and the pyrazolo[3,4-d]pyrimidine core, affecting ATP-binding pocket complementarity, and cannot be replicated by unsubstituted phenyl or para-substituted analogs.
- [1] Verschueren, K., et al. (2017). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. Med. Chem. Commun., 8, 640-646. DOI: 10.1039/C6MD00675B. View Source
- [2] Le Brazidec, J. Y., et al. (2012). Synthesis, SAR and biological evaluation of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines as dual inhibitors of Aurora kinases and CDK1. Bioorganic & Medicinal Chemistry Letters, 22(5), 2070-2074. View Source
